2-Methyl-1-phenylpiperazine
Overview
Description
2-Methyl-1-phenylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
Target of Action
2-Methyl-1-phenylpiperazine is a derivative of phenylpiperazine, which has been identified as a potential intestinal permeation enhancer . This suggests that the primary targets of this compound are likely to be the cells of the intestinal epithelium. The role of these targets is to regulate the absorption of substances from the intestine into the bloodstream.
Mode of Action
Phenylpiperazine derivatives have been shown to enhance transepithelial transport . This suggests that this compound may interact with its targets by altering the permeability of the intestinal epithelial cells, thereby facilitating the transport of substances across this barrier.
Biochemical Pathways
It is likely that the compound affects the pathways involved in the regulation of intestinal permeability . The downstream effects of this could include increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine .
Pharmacokinetics
As an intestinal permeation enhancer, it is likely that the compound has properties that allow it to be effectively absorbed in the intestine and distributed to its site of action .
Result of Action
The primary result of the action of this compound is likely to be an increase in the permeability of the intestinal epithelium . This could lead to increased absorption of macromolecules, such as therapeutic proteins, which are typically poorly absorbed in the intestine . This could potentially enhance the effectiveness of orally administered macromolecular therapeutics.
Biochemical Analysis
Biochemical Properties
2-Methyl-1-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the γ-aminobutyric acid (GABA) receptor, where it acts as an agonist . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. Additionally, this compound has been shown to enhance transepithelial transport, making it a potential candidate for improving drug delivery across biological barriers .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GABAergic neurotransmission . This compound can modulate gene expression and cellular metabolism by altering the activity of specific receptors and enzymes. For instance, its interaction with the GABA receptor can lead to changes in the expression of genes involved in neurotransmitter synthesis and release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It primarily acts as an agonist at the GABA receptor, enhancing the inhibitory effects of GABA in the central nervous system . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. Additionally, this compound may inhibit certain enzymes, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance neurotransmission and improve cognitive functions . At high doses, it can lead to toxic effects such as sedation, respiratory depression, and hypotension . These adverse effects highlight the importance of careful dosage management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more hydrophilic metabolites that can be excreted from the body . These metabolic processes are essential for the detoxification and elimination of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can cross biological membranes and accumulate in specific tissues, particularly in the central nervous system . The compound’s ability to enhance transepithelial transport makes it a potential candidate for improving drug delivery across biological barriers .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting the neuronal membrane where it interacts with GABA receptors . This localization is crucial for its activity and function, as it allows the compound to modulate neurotransmission effectively. Additionally, post-translational modifications may direct this compound to specific cellular compartments, further influencing its biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the reduction of pyrazine with sodium in ethanol .
Industrial Production Methods: Industrial production methods for piperazines often involve the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product, which can then be further modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation in the presence of palladium on carbon.
Substitution: Substitution reactions can occur with halides under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Yields the fully saturated piperazine derivative.
Substitution: Results in various substituted piperazine derivatives.
Scientific Research Applications
2-Methyl-1-phenylpiperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenylpiperazine: Known for its use as an intestinal permeation enhancer with minimal cytotoxicity.
1-Methyl-3-phenylpiperazine: Used as an intermediate in the synthesis of antidepressants.
1-(4-Methylphenyl)piperazine: Exhibits similar pharmacological properties but with different efficacy and toxicity profiles.
Uniqueness: 2-Methyl-1-phenylpiperazine stands out due to its specific structural modifications, which confer unique pharmacological properties. Its methyl group at the 2-position and phenyl group at the 1-position make it distinct from other piperazine derivatives, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-methyl-1-phenylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRJYZGRZCZYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310092 | |
Record name | 2-Methyl-1-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-76-1 | |
Record name | 2-Methyl-1-phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2946-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-phenylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2946-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-phenylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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